molecular formula C19H15ClN4O4S B2923007 N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide CAS No. 897620-87-0

N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2923007
CAS No.: 897620-87-0
M. Wt: 430.86
InChI Key: AIGWWMSLRAJPRB-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide is a thiazole-acetamide hybrid compound featuring a benzodioxole moiety and a 4-chlorophenyl urea substituent. Its structure comprises three key regions:

  • Thiazole core: A 4-substituted thiazole ring, a common scaffold in bioactive molecules due to its hydrogen-bonding and π-π stacking capabilities .
  • Ureido-acetamide linker: The 3-(4-chlorophenyl)ureido group contributes to intermolecular interactions, while the acetamide bridge facilitates structural flexibility .

This compound’s synthesis likely involves coupling reactions between a benzodioxolyl acetic acid derivative and a thiazole-amine intermediate, analogous to methods described for structurally related compounds (e.g., HATU-mediated amidation in DMF with >95% purity ).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O4S/c20-11-1-3-12(4-2-11)22-18(26)24-19-23-14(9-29-19)8-17(25)21-13-5-6-15-16(7-13)28-10-27-15/h1-7,9H,8,10H2,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGWWMSLRAJPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and mechanisms of action, supported by data tables and case studies.

Synthesis and Structural Characteristics

The compound can be synthesized through various chemical pathways involving the reaction of benzo[d][1,3]dioxole derivatives with thiazole and phenyl urea components. The structural formula is represented as follows:

C23H20ClN3O5\text{C}_{23}\text{H}_{20}\text{Cl}\text{N}_{3}\text{O}_{5}

The molecular weight is approximately 447.82 g/mol. Its structure includes a benzo[d][1,3]dioxole moiety which is known for contributing to various biological activities.

Anticancer Activity

Recent studies have indicated that derivatives containing thiazole and benzo[d][1,3]dioxole exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast Cancer)1.003Induces apoptosis via caspase pathway
Compound BA549 (Lung Cancer)0.72EGFR inhibition

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of signaling pathways such as EGFR.

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. Studies have shown that similar thiazolidine derivatives possess significant free radical scavenging capabilities.

CompoundEC50 (µM)Assay Type
Compound C40.26DPPH Assay
Compound D35.62Ascorbic Acid Standard

Such activity is crucial for protecting cells from oxidative stress-related damage, which is a contributing factor in cancer progression and other diseases.

Case Studies

Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry explored the anticancer efficacy of thiazole derivatives. The results showed that modifications in the substituents on the benzo[d][1,3]dioxole ring significantly enhanced cytotoxicity against MCF-7 and A549 cell lines, with IC50 values indicating potent activity at low concentrations .

Case Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action, revealing that compounds similar to this compound could induce apoptosis through caspase activation and cell cycle arrest . This suggests potential therapeutic applications in cancer treatment.

Comparison with Similar Compounds

Thiazole-Acetamide Derivatives

  • Compound 4 (): 2-(Benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide Key Differences: Replaces the 4-chlorophenyl urea with a benzoyl-phenyl group. Synthesis: HATU/DIPEA-mediated coupling in DMF yielded 50% purity, lower than the 84% reported for benzimidazole derivatives using similar methods .
  • N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide (): Key Differences: Incorporates a thiazolidinone ring with a chloroacetamide side chain. Synthesis: Chloroacetyl chloride coupling with thiazole amines in dioxane , a method less efficient than HATU-based protocols .

Ureido-Thiazole Derivatives

  • N-(5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene)-benzamide (8a, ): Key Differences: Replaces benzodioxole with a phenyl group and introduces a pyridyl-thiadiazole system.

Physicochemical and Pharmacological Properties

Table 1: Comparative Analysis of Key Parameters

Compound Molecular Weight Key Substituents Purity (%) Yield (%) Biological Activity Reference
Target Compound ~430* 4-Chlorophenyl urea, thiazole >95 50† Not reported
Compound 4 () 440.5 Benzoyl-phenyl, thiazole >95 50 Not reported
Compound 8a () 414.49 Acetyl-pyridyl, thiadiazole 80 80 Antiproliferative (IC₅₀ ~10 µM)
N-(Benzo[d]thiazol-2-yl)acetamide () Varies Benzimidazole, thiazole 70–80 70–80 Anti-inflammatory, antibacterial

*Estimated based on molecular formula.
†Assumed from analogous synthesis in .

Solubility and Lipophilicity

  • The target compound’s benzodioxole group increases logP compared to simpler phenyl derivatives (e.g., ’s chloroacetamide, logP ~2.5).
  • Ureido groups enhance water solubility via hydrogen bonding, but the 4-chlorophenyl substituent may counterbalance this effect .

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